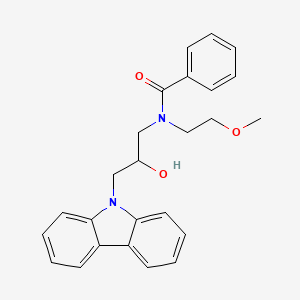
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamide, also known as Cbz-N-Me-HEAB, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit specific protein-protein interactions.
Mecanismo De Acción
The mechanism of action of N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB involves the inhibition of specific protein-protein interactions. It binds to the hydrophobic pocket on the surface of the target protein, preventing the interaction with its binding partner. This leads to the disruption of downstream signaling pathways and cellular processes that are regulated by the target protein.
Efectos Bioquímicos Y Fisiológicos
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB has been shown to have a wide range of biochemical and physiological effects, particularly in cancer cells. It induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. It also inhibits the Wnt signaling pathway, which is frequently dysregulated in cancer. In addition, N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB is its specificity for the target protein. It has been shown to have minimal off-target effects, which is important for the interpretation of experimental results. Another advantage is its ability to inhibit protein-protein interactions, which is a challenging target for small molecule inhibitors. However, one limitation of N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB is its relatively low potency compared to other small molecule inhibitors. This may limit its use in certain experimental settings where higher potency is required.
Direcciones Futuras
There are several future directions for the use of N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB in scientific research. One direction is the development of more potent analogs of N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB that can be used in experimental settings where higher potency is required. Another direction is the use of N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB in combination with other small molecule inhibitors or chemotherapeutic agents to enhance its efficacy. Finally, the use of N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB in animal models of cancer will be important to determine its efficacy and safety in vivo.
Métodos De Síntesis
The synthesis of N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB involves several steps, including the protection of the carbazole nitrogen, the formation of the benzamide, and the deprotection of the carbazole nitrogen. The final product is obtained by coupling the protected carbazole with the protected benzamide using a coupling reagent. The synthesis method has been well-established and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB has been used in a wide range of scientific research applications, particularly in the field of cancer research. It has been shown to inhibit the interaction between MDM2 and p53, two proteins that are involved in the regulation of cell growth and division. Inhibition of this interaction leads to the stabilization and activation of p53, which in turn induces cell cycle arrest and apoptosis in cancer cells. N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB has also been shown to inhibit the interaction between β-catenin and TCF/LEF, two proteins that are involved in the Wnt signaling pathway, which is frequently dysregulated in cancer.
Propiedades
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-30-16-15-26(25(29)19-9-3-2-4-10-19)17-20(28)18-27-23-13-7-5-11-21(23)22-12-6-8-14-24(22)27/h2-14,20,28H,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRPOZMJHCAUSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2922958.png)
![9-chloro-2-(4-methoxyphenyl)-1,10b-dihydro-2'H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4'-[1,3]thiazolidin]-2'-one](/img/structure/B2922960.png)
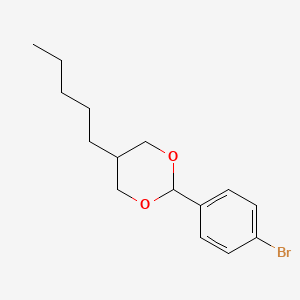
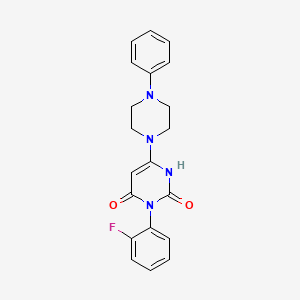
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2922969.png)
![2-(4-Fluorophenyl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2922970.png)
![2-(4-Methylphenyl)-5-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2922972.png)
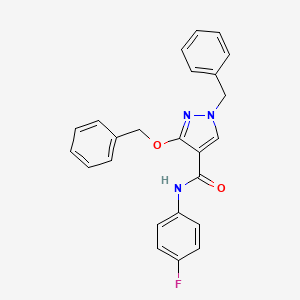
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-(2-fluorophenoxy)propyl]propanamide](/img/structure/B2922975.png)
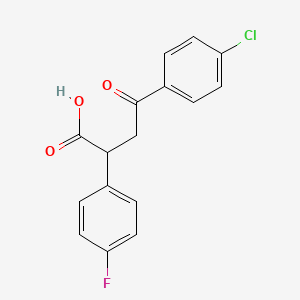
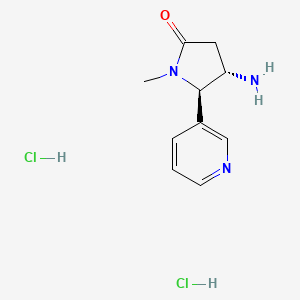
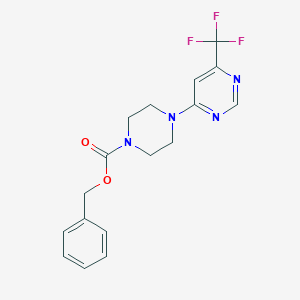
![N~5~-(3-fluorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2922980.png)
![(4-Chlorophenyl)-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2922981.png)